Cas no 204205-33-4 (2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one)

2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one is a brominated ketone derivative featuring a cyclopropyl and 2-fluorophenyl substituent. This compound is of interest in synthetic organic chemistry due to its reactive α-bromo ketone moiety, which facilitates nucleophilic substitution and cyclization reactions. The presence of the cyclopropyl group enhances steric and electronic effects, while the 2-fluorophenyl ring contributes to potential pharmacological relevance. Its structural features make it a valuable intermediate in the synthesis of complex molecules, including heterocycles and fluorinated compounds. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic applications.
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one structure
204205-33-4 structure
Product name:2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
CAS No:204205-33-4
MF:C11H10BrFO
Molecular Weight:257.0989
MDL:MFCD11977644
CID:66682
PubChem ID:23435871

2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
    • 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
    • Ethanone, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)-
    • ETH032
    • FC1324
    • a-(Cyclopropylcarbonyl)-2-fluorobenzyl bromide
    • 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
    • 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)-ethanone
    • 2-Bromo-1-cyclopropyl-2-(2-fluoro-phenyl)-ethanone
    • PubChem19832
    • PRASUGREL INTERMEDIATE C
    • LMCZCCDXOZGIND-UHFFFAOYSA-N
    • BCP11003
    • CB0076
    • SB35193
    • 2-bromo-1-cyclopropyl-2-(2-fluorophenyl) ethanone
    • DTXSID60634062
    • AKOS015854297
    • B6031
    • 2-bromo-1-cyclopropyl-2-(2-fluorphenyl)-ethanon
    • alpha-cyclopropylcarbonyl-2-fluorobenzylbromide
    • 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)-etanon
    • MFCD11977644
    • 2-bromo-2-(2-fluorophenyl)-1-cyclopropyl-ethanone
    • 204205-33-4
    • Ethanone,2-bromo-1-cyclopropyl-2-(2-fluorophenyl)-
    • C11H10BrFO
    • SCHEMBL242256
    • Cyclopropyl carbonyl-2-fluorobenzylbromide
    • J-508185
    • AM20090723
    • A4444
    • alpha-cyclopropylcarbonyl-2-fluorobenzyl bromide
    • 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanon
    • AS-11428
    • SY067317
    • FT-0649302
    • AC-22646
    • 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (90% purity)
    • 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone;
    • DB-027830
    • MDL: MFCD11977644
    • インチ: 1S/C11H10BrFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2
    • InChIKey: LMCZCCDXOZGIND-UHFFFAOYSA-N
    • SMILES: BrC([H])(C1=C([H])C([H])=C([H])C([H])=C1F)C(C1([H])C([H])([H])C1([H])[H])=O

計算された属性

  • 精确分子量: 255.99000
  • 同位素质量: 255.99
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 227
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • XLogP3: 3

じっけんとくせい

  • Color/Form: No data available
  • 密度みつど: 1.574
  • ゆうかいてん: No data available
  • Boiling Point: 293.0±25.0 °C at 760 mmHg
  • フラッシュポイント: 131.0±23.2 °C
  • Refractive Index: 1.592
  • PSA: 17.07000
  • LogP: 3.24080

2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one Security Information

2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D378695-50g
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
204205-33-4 95%
50g
$260 2024-05-24
eNovation Chemicals LLC
D401916-100g
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
204205-33-4 97%
100g
$800 2024-06-05
Chemenu
CM204072-100g
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
204205-33-4 95%
100g
$333 2023-02-17
abcr
AB336333-1 g
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, 95%; .
204205-33-4 95%
1g
€69.40 2023-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MC449-20g
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
204205-33-4 90+%
20g
634.0CNY 2021-07-15
eNovation Chemicals LLC
D378695-1kg
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
204205-33-4 95%
1kg
$1120 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93123-1G
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
204205-33-4 95%
1g
¥ 1,280.00 2023-03-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B6031-1G
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
204205-33-4 98.0%(GC)
1g
¥100.0 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MC449-5g
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
204205-33-4 90+%
5g
174.0CNY 2021-07-15
eNovation Chemicals LLC
Y1195374-25g
2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
204205-33-4 95%
25g
$150 2023-08-31

2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one 合成方法

2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:204205-33-4)2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone
注文番号:sfd6966
在庫ステータス:in Stock
はかる:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
atkchemica
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:204205-33-4)2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one
注文番号:CL14809
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:36
Price ($):discuss personally

2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one 関連文献

2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-oneに関する追加情報

Comprehensive Analysis of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one (CAS No. 204205-33-4)

2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one (CAS No. 204205-33-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated ketone derivative features a unique molecular structure combining a cyclopropyl group and a 2-fluorophenyl moiety, making it a valuable intermediate in synthetic chemistry. Researchers frequently search for "synthesis of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone" or "applications of CAS 204205-33-4," reflecting its growing importance in drug discovery pipelines.

The compound's structural features contribute to its reactivity in cross-coupling reactions, particularly in the construction of complex heterocycles. Recent studies highlight its potential as a building block for kinase inhibitors, aligning with current trends in targeted cancer therapies. Many users inquire about "2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one solubility" and "stability under various conditions," indicating practical concerns in laboratory applications. The fluorine atom at the ortho position enhances metabolic stability—a key consideration in modern medicinal chemistry design principles.

From a synthetic perspective, CAS 204205-33-4 demonstrates remarkable versatility. Its α-bromo ketone functionality allows participation in nucleophilic substitution reactions, while the cyclopropyl ring introduces interesting steric effects. These properties answer frequent search queries like "how to handle 2-bromo-1-cyclopropyl ketones" and "storage recommendations for fluorinated bromo compounds." The compound's melting point (typically 98-102°C) and molecular weight (271.11 g/mol) are often requested data points among researchers.

In the context of green chemistry advancements, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone presents both challenges and opportunities. The pharmaceutical industry shows particular interest in "environmentally friendly purification methods for brominated intermediates" and "catalytic alternatives to stoichiometric bromination." These search trends reflect the compound's relevance in sustainable process development. Analytical characterization typically involves HPLC purity testing and NMR spectral analysis (1H, 13C, and 19F), with users frequently seeking "reference spectra for CAS 204205-33-4."

The compound's structure-activity relationship (SAR) potential makes it valuable for fragment-based drug discovery. Its balanced lipophilicity (predicted LogP ~2.5) and moderate polarity address common search terms like "bioavailability of fluorophenyl cyclopropyl ketones." Recent patent literature reveals derivatives of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one appearing in applications ranging from antiviral agents to materials science precursors. Safety data sheets appropriately address handling precautions without classifying it under restricted categories.

Emerging research directions include exploring the compound's utility in photoaffinity labeling and proteolysis targeting chimeras (PROTACs). These cutting-edge applications respond to trending searches about "chemical probes for target identification" and "small molecule degraders in drug discovery." The 2-fluorophenyl group offers potential for PET radiolabeling (with 18F), connecting to growing interest in molecular imaging techniques.

Quality control aspects generate frequent queries such as "impurity profiling of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone" and "column chromatography conditions for purification." The compound typically shows good stability when stored anhydrous at -20°C, though the bromine atom makes light-sensitive storage advisable. These practical considerations are crucial for reproducibility in multi-step syntheses where this intermediate appears.

In conclusion, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one (CAS No. 204205-33-4) represents a structurally intriguing compound with diverse applications across chemical research. Its combination of halogenated aromatic and strained aliphatic features continues to inspire innovative synthetic methodologies and biological investigations, positioning it as a compound of enduring interest in specialized organic synthesis.

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